N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core with a ketone group at position 2. The structure includes a 4-ethylbenzyl group attached to the piperidine carboxamide moiety and a 2-fluorophenyl substituent at position 7 of the thienopyrimidine ring. Such derivatives are often explored for their kinase inhibitory activity, leveraging the pyrimidine scaffold’s ability to mimic ATP-binding motifs in enzyme active sites .
Properties
Molecular Formula |
C27H27FN4O2S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H27FN4O2S/c1-2-17-7-9-18(10-8-17)15-29-25(33)19-11-13-32(14-12-19)27-30-23-21(16-35-24(23)26(34)31-27)20-5-3-4-6-22(20)28/h3-10,16,19H,2,11-15H2,1H3,(H,29,33)(H,30,31,34) |
InChI Key |
BUZXXVLPBVZYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the piperidine ring, and the attachment of the ethylbenzyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for further use or study.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Variations
The thieno[3,2-d]pyrimidin-4-one core distinguishes the target compound from other pyrimidine derivatives. For example:
- Compound 51 (): Features a tetrahydropyrimidine ring (saturated pyrimidine), which may enhance conformational flexibility but reduce aromatic stacking interactions compared to the rigid thienopyrimidine core .
- non-kinase targets) .
Substituent Analysis
Substituent variations significantly influence pharmacological profiles:
- Fluorine vs. Ethyl Groups: The 2-fluorophenyl group in the target compound may improve metabolic stability over non-fluorinated analogs (e.g., 3-methylphenyl in ), while the 4-ethylbenzyl group could reduce steric hindrance compared to bulkier substituents .
Spectroscopic Characterization
Key data for structural confirmation (melting points, IR, NMR, MS) align with practices in and :
- IR : Peaks for C=O (1670–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
- ¹H NMR: Signals for ethylbenzyl protons (δ 1.2–1.4 ppm, triplet) and thienopyrimidine aromatic protons (δ 7.2–8.1 ppm) .
Research Findings and Implications
Biological Activity
N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound known for its significant biological activity, particularly in the context of cancer therapy. This compound features a piperidine ring with a carboxamide group and a thieno[3,2-d]pyrimidine moiety, which are critical for its pharmacological properties. This article will explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperidine Ring : Provides a basic nitrogen atom that can interact with biological macromolecules.
- Thieno[3,2-d]pyrimidine Moiety : Contributes to the compound's ability to inhibit specific protein kinases.
- Substituents : The 2-fluorophenyl and 4-ethylbenzyl groups enhance lipophilicity, potentially affecting the compound's pharmacokinetics.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 490.6 g/mol |
| Chemical Formula | C24H26FN3O2S |
| Solubility | Soluble in organic solvents |
Research indicates that this compound acts primarily as an ATP-competitive inhibitor of certain protein kinases. These kinases are crucial in regulating cell proliferation and survival pathways, making this compound a potential candidate for cancer therapy.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various protein kinases. For example:
- Protein Kinase B (PKB/Akt) : Inhibition leads to reduced cell survival in cancer cell lines.
- Mitogen-Activated Protein Kinases (MAPKs) : Impairs signaling pathways involved in tumor growth.
Case Studies
- Xenograft Models : In vivo studies using xenograft models of human tumors have shown that treatment with this compound significantly reduces tumor size compared to control groups. This effect is attributed to its ability to interfere with critical signaling pathways.
- Cell Line Studies : Various cancer cell lines treated with the compound exhibited decreased proliferation rates and increased apoptosis, indicating its potential as an anticancer agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Piperidine core with pyrrolo-pyrimidine | Stronger selectivity for PKB over PKA |
| CCT128930 | Analogous piperidine structure | Potent ATP competitive inhibitor with good selectivity |
| Other Thienopyrimidines | Varied substitutions on thienopyrimidine | Different biological targets and selectivity profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
